molecular formula C10H12N4O B1352000 3-ethyl-2-hydrazinoquinazolin-4(3H)-one CAS No. 86662-57-9

3-ethyl-2-hydrazinoquinazolin-4(3H)-one

Cat. No. B1352000
CAS RN: 86662-57-9
M. Wt: 204.23 g/mol
InChI Key: ZKNOQPRLOBSOQC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-ethyl-2-hydrazinoquinazolin-4(3H)-one” are not available .

Scientific Research Applications

Enzyme Inhibition Properties

3-Ethyl-2-hydrazinoquinazolin-4(3H)-one and its derivatives have been synthesized and evaluated for their inhibition properties against several metabolic enzymes, including α-glucosidase, acetylcholinesterase, and human carbonic anhydrases I and II. These compounds exhibited significant inhibition effects, with Ki values ranging for hCA I and II, AChE, and α-Glu, suggesting their potential application in the design of new inhibitors for these enzymes (Tokalı et al., 2021).

Antifungal and Antimicrobial Activities

Novel quinazolin-4(3H)-one derivatives synthesized from 3-ethyl-2-hydrazinoquinazolin-4(3H)-one have shown promising antifungal activities. This research provides a foundation for the development of new antifungal agents based on quinazolinone structures (El-Hashash et al., 2015). Additionally, derivatives of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one have been explored for their antimicrobial properties, indicating their potential in creating new antimicrobial agents (El-Hashash et al., 2011).

Anti-Inflammatory and Analgesic Activities

The synthesis of new 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives, including those based on 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, has shown that these compounds possess moderate anti-inflammatory activities. Some derivatives exhibited significant effects, with the Co(II) complex showing the highest activity among the tested compounds (Hunoor et al., 2010). This highlights the potential of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one derivatives in the development of new anti-inflammatory and analgesic agents.

Future Directions

The future directions for the study and application of “3-ethyl-2-hydrazinoquinazolin-4(3H)-one” are not clear .

properties

IUPAC Name

3-ethyl-2-hydrazinylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-14-9(15)7-5-3-4-6-8(7)12-10(14)13-11/h3-6H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNOQPRLOBSOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406987
Record name 3-ethyl-2-hydrazinoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-hydrazinoquinazolin-4(3H)-one

CAS RN

86662-57-9
Record name 3-ethyl-2-hydrazinoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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